Cyano(methoxyimino)acetic acid
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Overview
Description
Biochemical Analysis
Biochemical Properties
Cyano(methoxyimino)acetic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a metabolite of cymoxanil, a fungicide. The interactions of this compound with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Additionally, this compound can modulate gene expression, resulting in changes in the production of specific proteins. These effects on cellular metabolism and gene expression highlight the compound’s role in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The specific molecular interactions of this compound with enzymes and other biomolecules are essential for understanding its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can have varying effects on cells depending on the duration of exposure. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular functions changes significantly at certain dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in metabolic pathways highlights its importance in regulating biochemical processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in various cellular processes and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyano(methoxyimino)acetic acid typically involves the reaction of cyanoacetamide with methoxyamine. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:
Cyanoacetamide+Methoxyamine→Cyano(methoxyimino)acetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Cyano(methoxyimino)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with amines to form imines and other nitrogen-containing heterocycles.
Cyclization Reactions: It can participate in cyclization reactions to form ring structures, which are valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to catalyze reactions.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products: The major products formed from reactions involving this compound include various substituted imines, heterocycles, and other nitrogen-containing compounds.
Scientific Research Applications
Cyano(methoxyimino)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial and fungal infections.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of cyano(methoxyimino)acetic acid involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The cyano group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecular structures.
Comparison with Similar Compounds
Cyanoacetamide: Similar in structure but lacks the methoxyimino group.
Methoxyacetic Acid: Contains a methoxy group but lacks the cyano group.
Cyanoacetic Acid: Contains a cyano group but lacks the methoxyimino group.
Uniqueness: Cyano(methoxyimino)acetic acid is unique due to the presence of both the cyano and methoxyimino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
(2E)-2-cyano-2-methoxyiminoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMFXQOIDFKQJ-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028666 |
Source
|
Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the major degradation pathways of cymoxanil in aqueous solutions, and how is cyano(methoxyimino)acetic acid involved?
A1: Research indicates that cymoxanil degrades in aqueous solutions via three competing pathways. Two major pathways, accounting for approximately 90% of degradation, lead to the formation of this compound []. The first pathway involves the cyclization of cymoxanil to 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime), which further degrades to produce this compound. The second major pathway involves the direct cleavage of the C-1 amide bond in cymoxanil, directly yielding this compound []. All three pathways ultimately result in the formation of oxalic acid.
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